Home > Products > Building Blocks P17781 > 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine - 923282-39-7

7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Catalog Number: EVT-1469002
CAS Number: 923282-39-7
Molecular Formula: C6H5ClN4
Molecular Weight: 168.584
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine family. This family of compounds is of significant interest in medicinal chemistry due to their structural resemblance to purines, naturally occurring molecules with diverse biological activities. [ [] ] 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, with its reactive chlorine atom, serves as a versatile building block for synthesizing various substituted pyrazolo[4,3-d]pyrimidine derivatives. [ [] ] These derivatives have been explored for various biological activities, including antiviral, anticancer, and adenosine receptor antagonist properties. [ [], [], [] ]

3-Bromomethyl-7-methoxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

  • Compound Description: 3-Bromomethyl-7-methoxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine serves as a key intermediate in the synthesis of acyclo analogs of Formycin A.
  • Relevance: This compound shares the core pyrazolo[4,3-d]pyrimidine structure with 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. Key structural differences include a methoxy group at position 7 instead of chlorine and a bromomethyl substituent at position 3.

7-Amino-3-(2-hydroxyethoxymethyl)-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

  • Compound Description: This compound is an acyclo analog of Formycin A, synthesized from 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.
  • Relevance: This compound shares the core pyrazolo[4,3-d]pyrimidine structure with the target compound, with differences at the 3rd and 7th positions. It has an amino group at the 7th position instead of chlorine and a 2-hydroxyethoxymethyl group at the 3rd position.

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound is a versatile intermediate for synthesizing various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties.
  • Relevance: This compound belongs to the pyrazolo[3,4-d]pyrimidine isomer class, closely related to 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, which belongs to the pyrazolo[4,3-d]pyrimidine isomer class. Both compounds share a similar core structure with a chlorine substituent at position 4 and a chloromethyl substituent at position 6 in the pyrazolo[3,4-d]pyrimidine isomer, corresponding to positions 7 and 3 in the pyrazolo[4,3-d]pyrimidine isomer.

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound is a 4-substituted product resulting from the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine.
Overview

7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a kinase inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic development in treating cancer and other diseases .

Source and Classification

The compound is classified within the broader category of pyrazolopyrimidines, which are known for their diverse pharmacological properties. The specific molecular formula for 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is C7H7ClN4, and its chemical structure features a chlorine atom at the 7-position and a methyl group at the 1-position of the pyrazolo[4,3-d]pyrimidine framework. This structural arrangement is crucial for its biological activity and interaction with target enzymes .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves cyclization reactions starting from simpler precursors. One common synthetic route begins with the treatment of a formimidate derivative with hydrazine hydrate in an ethanol solvent, leading to the formation of the pyrazolopyrimidine core. This method is favored due to its relatively straightforward procedure and good yield .

In industrial settings, large-scale production would likely adapt laboratory methods to enhance yield, reduce costs, and address environmental concerns. Specific conditions such as temperature control and reaction time are critical for optimizing the synthesis process.

Chemical Reactions Analysis

Reactions and Technical Details

7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can participate in several types of chemical reactions:

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction reactions. Oxidizing agents like potassium permanganate or hydrogen peroxide may be utilized, while reducing agents such as lithium aluminum hydride or sodium borohydride are applicable for reduction processes.

The products formed from these reactions depend on the specific reagents used and the reaction conditions applied. For instance, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action for 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine primarily involves its interaction with specific molecular targets such as cyclin-dependent kinases (CDKs). The compound acts as a bioisostere of adenine, allowing it to fit into the ATP-binding site of kinases effectively. By binding to these sites, it inhibits kinase activity, which is essential in regulating various cellular processes including cell cycle progression and apoptosis. This inhibition is particularly relevant in cancer treatment strategies where uncontrolled cell proliferation occurs .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a light beige solid.
  • Melting Point: Approximately 286–287 °C.

Chemical Properties

  • Molecular Formula: C7H7ClN4
  • Molecular Weight: 182.61 g/mol
  • Solubility: Generally soluble in polar organic solvents.

These physical properties make it suitable for various applications in medicinal chemistry and research settings .

Applications

Scientific Uses

7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine has several scientific applications:

  • Medicinal Chemistry: Due to its anticancer properties, it is studied as a potential therapeutic agent against various cancer types.
  • Kinase Inhibition Studies: It serves as a valuable tool in research aimed at understanding kinase signaling pathways and developing new kinase inhibitors.
  • Chemical Research: The compound acts as a building block for synthesizing more complex molecules within organic chemistry.

These applications highlight its significance not only in drug discovery but also in advancing our understanding of biochemical processes related to cancer and other diseases .

Introduction to Pyrazolo[4,3-d]pyrimidine Scaffolds

Structural Classification and Nomenclature of Pyrazolo[4,3-d]pyrimidines

Pyrazolo[4,3-d]pyrimidines represent a bicyclic heteroaromatic system comprising fused pyrazole and pyrimidine rings. The ring numbering follows Chemical Abstracts conventions: the pyrazole nitrogen adjacent to the fusion bond is designated N1, with subsequent positions numbered clockwise. The pyrimidine ring atoms are numbered such that the fusion bond lies between positions 4a and 4b. The compound 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS: 44558545) exemplifies this system, with the molecular formula C₆H₅ClN₄ and a molecular weight of 168.58 g/mol. Its structure features a chlorine atom at position 7 and a methyl group at the N1 nitrogen, creating a 1H-tautomer [3]. The SMILES notation (CN1C2=C(C=N1)N=CN=C2Cl) and InChIKey (SNAXHGFEBGMQMG-UHFFFAOYSA-N) provide unambiguous machine-readable identifiers. Substituent positions critically influence electronic distribution: the C7 chlorine acts as a σ-electron-withdrawing group, while the N1-methyl group donates electrons through inductive effects, creating a polarized scaffold ideal for nucleophilic displacement reactions [2] [6].

Table 1: Structural Identifiers of Key Pyrazolo[4,3-d]pyrimidine Derivatives

Compound NameCAS Registry No.Molecular FormulaKey Substituents
7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine44558545C₆H₅ClN₄7-Cl, 1-CH₃
7-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine89239-18-9C₇H₇ClN₄7-Cl, 1-CH₃, 3-CH₃
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineNot providedC₇H₇Cl₂N₄4-Cl, 6-CH₂Cl, 1-CH₃

Historical Development and Key Derivatives in Heterocyclic Chemistry

The pyrazolo[4,3-d]pyrimidine scaffold emerged in the mid-20th century during investigations into purine isosteres. Early syntheses focused on formycin analogs, but the discovery of 7-chloro derivatives revolutionized access to pharmacologically active compounds. This halogen serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr), enabling efficient functionalization. As demonstrated in [2], 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidines undergo selective displacement at C7 with weakly nucleophilic anilines or amines, preserving the C5 chlorine for subsequent modification. The 7-chloro-1-methyl variant gained prominence due to enhanced stability from N1 alkylation, which prevents tautomerization and simplifies purification [6].

Synthetic methodologies evolved toward efficiency and scalability. A robust route to 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exemplifies this progress: ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate undergoes cyclization with chloroacetonitrile (83% yield), followed by chlorination with POCl₃ (72% yield) [6]. This two-step process avoids unstable intermediates and provides gram-scale access to bifunctional intermediates. Kilo-scale SNAr displacement of 3-iodo-6-chloro-1-methyl-pyrazolo[3,4-b]pyrazine (a related scaffold) demonstrates industrial viability, where chlorine displacement with alcohols proceeds in aqueous THF under basic conditions without exothermic risks [2].

Table 2: Synthetic Routes to 7-Chloro-1-methylpyrazolo[4,3-d]pyrimidine Derivatives

PrecursorReagents/ConditionsProductApplication
6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePOCl₃, diethylisopropylamine, toluene, reflux4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineBifunctional synthetic handle
5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrileTriethoxyorthoformate/Ac₂O, then N₂H₄1-(p-Tolylglycyl)pyrazolo[3,4-d]pyrimidineCDK2 inhibitor precursor
7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidineAmine, then Oxone oxidation5,7-Diaminopyrazolo[4,3-d]pyrimidinesKinase inhibitor synthesis

Significance of 7-Chloro-1-methyl Substitution in Pharmacophore Design

The 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine scaffold serves as a privileged template in kinase inhibitor design due to its dual role as a purine bioisostere and synthetic versatility. The chlorine atom at C7 provides three critical advantages:

  • Electronic Activation: It enhances electrophilicity at C7, facilitating SNAr with amines, alkoxides, or thiols under mild conditions. This enables sequential displacement for asymmetric diamino derivatives, as in CDK2 inhibitors [2] .
  • Regioselectivity Control: In dihalogenated analogs (e.g., 5,7-dichloro variants), the C7 chlorine is 10-100× more reactive than C5 due to polarization from the adjacent bridgehead nitrogen. This allows orthogonal functionalization using nucleophiles of varying strengths [2].
  • Oxidative Functionalization: When paired with methylthio groups (e.g., at C5), chlorine permits selective displacement before sulfur oxidation, enabling late-stage diversification. After initial amination at C7, methylthio oxidation to sulfone allows a second amination without protecting groups, as demonstrated in JAK2 inhibitors [2].

The N1-methyl group confers metabolic stability by blocking N1-mediated glucuronidation and reducing renal clearance. This modification also enforces planarization of the bicyclic system, optimizing π-stacking interactions in kinase ATP pockets. In CDK2 inhibitors, derivatives like compound 14 (IC₅₀ = 57 nM) mimic roscovitine’s binding mode: the pyrazolopyrimidine core occupies the adenine region, while the 7-amino substituent hydrogen-bonds with Leu83. Thioglycoside derivatives (e.g., compound 15) exhibit sub-50 nM cytotoxicity against HCT-116 and MCF-7 cells by enhancing hydrophobic contacts and aqueous solubility . Beyond oncology, this scaffold inhibits TRAP1 (IC₅₀ = 373 nM for key derivatives), a mitochondrial HSP90 chaperone implicated in chemotherapy resistance [2] [7].

Table 3: Pharmacological Applications of 7-Chloro-1-methylpyrazolo[4,3-d]pyrimidine-Derived Compounds

Biological TargetDerivative StructurePotency (IC₅₀/EC₅₀)Mechanistic Role
CDK2/Cyclin A2Thioglycoside analog (Compound 14)0.057 ± 0.003 μMCell cycle arrest at G1/S phase
TRAP1N1-(m-CF₃O-benzyl) substituted0.373 ± 0.004 μMMitochondrial proteostasis disruption
Tumor cell proliferation (HCT-116)Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine7 nM (cytotoxicity)Apoptosis induction via caspase-3/7

Properties

CAS Number

923282-39-7

Product Name

7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

IUPAC Name

7-chloro-1-methylpyrazolo[4,3-d]pyrimidine

Molecular Formula

C6H5ClN4

Molecular Weight

168.584

InChI

InChI=1S/C6H5ClN4/c1-11-5-4(2-10-11)8-3-9-6(5)7/h2-3H,1H3

InChI Key

SNAXHGFEBGMQMG-UHFFFAOYSA-N

SMILES

CN1C2=C(C=N1)N=CN=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.